Dabco-C16

Description

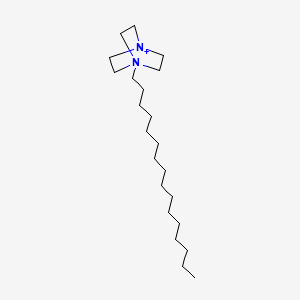

Structure

3D Structure

Properties

Molecular Formula |

C22H45N2+ |

|---|---|

Molecular Weight |

337.6 g/mol |

IUPAC Name |

1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane |

InChI |

InChI=1S/C22H45N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-20-16-23(17-21-24)18-22-24/h2-22H2,1H3/q+1 |

InChI Key |

YPKLQHHICPWJRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]12CCN(CC1)CC2 |

Origin of Product |

United States |

Catalytic Applications of Dabco C16 and Its Derivatives

Dabco-C16 in Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase beilstein-journals.orgresearchgate.net. Quaternary ammonium (B1175870) salts like this compound act as phase transfer catalysts by transporting an anionic reactant from one phase to another, enabling the reaction to occur. beilstein-journals.orgresearchgate.net.

Role of the C16 Chain in Interfacial Reaction Enhancement

The long hexadecyl (C16) hydrocarbon chain in this compound plays a crucial role in its efficacy as a phase transfer catalyst. This hydrophobic chain allows the cationic head group, which carries the positive charge, to reside at the interface between the aqueous and organic phases or to be soluble in the organic phase, depending on the system kpfu.ruresearchgate.net. The C16 chain enhances the lipophilicity of the catalyst, facilitating the extraction of inorganic anions from the aqueous phase into the organic phase where they can react with organic substrates researchgate.net. The presence of the long chain can also influence the formation of micelles or other aggregates at the interface, creating a microenvironment that can enhance the reaction rate and selectivity kpfu.rucore.ac.uk. Studies on cationic surfactants, including those with C16 chains, have shown that their structure, particularly the length and number of hydrocarbon radicals, significantly impacts their adsorption and catalytic properties kpfu.ru. While specific detailed studies solely focused on the C16 chain's isolated effect in this compound mediated PTC are not extensively detailed in the search results, the general principles of long alkyl chains in quaternary ammonium PTC apply, highlighting their role in partitioning the catalyst between phases and influencing interfacial phenomena. researchgate.net.

This compound as a Component in Ionic Liquid (IL) Catalysts

Ionic liquids (ILs) are salts that are liquid at or below 100°C and are increasingly explored as green solvents and catalysts due to their unique properties like low volatility, high thermal stability, and tunable solvation characteristics jchemlett.comresearchgate.net. DABCO-based ionic liquids have garnered significant interest in catalysis jchemlett.comresearchgate.net.

Design and Recyclability of this compound-Based Ionic Liquid Catalytic Systems

This compound, being a quaternary ammonium salt with a long alkyl chain, can serve as a cation component in the design of ionic liquids. The combination of the DABCO core's basicity and the C16 chain's lipophilicity with various anions allows for the creation of ILs with tailored properties jchemlett.comresearchgate.net. The design of this compound-based ILs often involves pairing the 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane cation with suitable organic or inorganic anions jchemlett.com. These ILs can act as both solvents and catalysts in organic reactions jchemlett.comresearchgate.net. A key advantage of IL catalysts, including those based on DABCO, is their potential for recyclability jchemlett.comresearchgate.netrhhz.net. Due to their low volatility, ILs can often be easily separated from reaction products by simple methods like decantation or extraction, and reused for subsequent catalytic cycles without significant loss of activity rhhz.net. The stability of the this compound cation under reaction conditions is crucial for maintaining catalytic activity and enabling multiple reaction cycles ajol.info.

Catalytic Efficacy of this compound ILs in Specific Organic Transformations

DABCO-based ionic liquids have been investigated as catalysts for a variety of organic transformations. While specific studies explicitly detailing the catalytic efficacy of ILs derived from this compound in particular reactions are not prominently featured in the search results, the broader literature on DABCO-based ILs provides insights into the types of reactions where they are effective. These include Knoevenagel condensation, Michael addition, and the synthesis of heterocyclic compounds researchgate.netrhhz.netrsc.org. The catalytic activity of DABCO-based ILs is often attributed to the basicity of the DABCO core and the ability of the ionic environment to stabilize intermediates and transition states jchemlett.combeilstein-journals.org. The long alkyl chain, such as the C16 chain in this compound, when part of an IL cation, can influence the solubility of reactants and products, the polarity of the ionic liquid, and potentially the interaction with the substrate, thereby affecting catalytic efficacy and selectivity in specific transformations. jchemlett.comresearchgate.net.

Specific Organocatalytic Roles of this compound (where the C16 chain significantly impacts the mechanism or selectivity)

While DABCO is a known organocatalyst for various reactions, its activity is primarily attributed to its nucleophilicity and basicity wikipedia.orgcdnsciencepub.comeurjchem.com. In the context of this compound, the C16 chain transforms the neutral DABCO molecule into a cationic surfactant. This structural change dictates that this compound's organocatalytic roles are likely distinct from those of neutral DABCO and are often intertwined with its phase-transfer or aggregation-promoting properties.

One area where the C16 chain could significantly impact the mechanism or selectivity is in reactions occurring at interfaces or within self-assembled structures like micelles. This compound's ability to form micelles in aqueous solutions kpfu.rucore.ac.uk can create localized environments with different polarities and reactant concentrations compared to bulk solution, potentially influencing reaction pathways and rates. The C16 chain's interaction with hydrophobic substrates can bring them into proximity with the catalytic DABCO head group concentrated within the micellar structure.

Furthermore, in reactions involving charged intermediates or transition states, the cationic nature of this compound, conferred by the quaternized nitrogen and counterion, can play a role in stabilization. While direct examples of this compound acting as a chiral organocatalyst where the C16 chain influences asymmetric induction are not found, the principle exists in the design of chiral surfactants for organocatalysis in aqueous or biphasic media scispace.com.

Influence of Long Alkyl Chains on Catalytic Performance and Stereocontrol

The presence of long alkyl chains in quaternary ammonium salts significantly impacts their physical and chemical properties, including their aggregation behavior in solution and at interfaces jst.go.jpnih.govresearchgate.netnih.govresearchgate.net. This aggregation into micelles or other supramolecular structures can create microenvironments that differ from the bulk solvent, influencing reaction rates, regioselectivity, and stereocontrol ucl.ac.uknih.gov.

Research on quaternary ammonium salts with varying alkyl chain lengths has shown that the chain length can affect catalytic performance. For instance, in the cycloaddition of CO2 and epoxides catalyzed by polystyrene-supported ammonium salts, a long linking chain between the support and the ammonium group led to higher yields compared to a short chain, potentially due to increased contact area with reactants and altered halogen anion negativity cjcatal.com. Similarly, studies on the adsorption properties of quaternary ammonium salts on montmorillonite (B579905) nanocomposites indicated that alkyl chain length influenced adsorption removal efficiency researchgate.net.

While general trends regarding alkyl chain length effects on catalysis and aggregation in quaternary ammonium salts are reported, specific detailed research findings focusing solely on the C16 chain of this compound and its direct influence on stereocontrol in catalytic reactions are less extensively documented in the provided search results. However, the principle that longer alkyl chains can influence micelle formation and thus the reaction environment suggests a potential for influencing stereochemical outcomes in reactions occurring within these organized assemblies ucl.ac.uknih.gov. The ability of these amphiphilic molecules to self-assemble and interact with other species can play a role in directing the approach of reactants and stabilizing transition states, which are critical factors for stereocontrol ua.es.

Data from studies on related surfactant catalysts, such as those with C8 and C16 alkyl chains, have shown that longer alkyl chains can lead to deeper incorporation into micellar assemblies, potentially enhancing interactions within the hydrophobic core of the micelle and influencing catalytic activity nih.gov.

Participation in Advanced C-H Functionalization Processes (if C16-specific)

C-H functionalization has emerged as a powerful strategy for organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups researchgate.netresearchgate.netrsc.orgrsc.orgthieme-connect.comresearchgate.netbeilstein-journals.org. Quaternary ammonium salts, including DABCO derivatives, have been explored in this field, primarily in the context of metal-catalyzed C-H activation and as hydrogen atom transfer (HAT) catalysts or precursors researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.net.

While DABCO itself has been demonstrated as a promoter or catalyst in photocatalytic C-H functionalization of aldehydes, acting as a HAT abstractor beilstein-journals.orgbeilstein-journals.orgresearchgate.net, specific examples detailing the unique or enhanced participation of this compound (with its C16 chain) in advanced C-H functionalization processes are not explicitly highlighted as a distinct area of research in the provided search results.

General research on quaternary ammonium salts in C-H functionalization often focuses on their role in facilitating reactions or acting as precursors for reactive intermediates rsc.orgrsc.org. For instance, quaternary ammonium salts have been used as solid alternatives for gaseous olefins in C-H alkylation reactions via Hofmann elimination rsc.orgrsc.org. Metal-catalyzed C-H activation has also been employed for the synthesis of polysubstituted quaternary ammonium salts researchgate.netresearchgate.net.

The long alkyl chain in this compound could potentially influence C-H functionalization reactions by affecting the solubility and partitioning of reactants and catalysts between different phases, or by influencing the local concentration and orientation of substrates within micellar aggregates if the reaction is conducted in a system where this compound forms micelles. While the provided information discusses the general involvement of quaternary ammonium salts and DABCO in C-H functionalization, it does not offer specific data or detailed research findings on the unique role or enhanced performance of the C16 chain in this compound within these processes.

Supramolecular Chemistry and Self Assembly of Dabco C16 Systems

Formation of Micellar and Ordered Aggregate Structures by Dabco-C16

Cationic surfactants like this compound exhibit the ability to self-assemble in solution above a certain concentration, known as the critical micelle concentration (CMC) nih.govresearchgate.net. This self-assembly is driven primarily by the hydrophobic effect, where the alkyl chains aggregate to minimize contact with water, while the hydrophilic head groups remain exposed to the aqueous phase mdpi.com. The resulting structures can include micelles, which are typically spherical aggregates, or other ordered aggregates such as rods, vesicles, or lamellar phases, depending on factors like surfactant concentration, temperature, counterion type, and the presence of other components researchgate.netresearchgate.net.

Research indicates that DABCO-based surfactants are easily self-assembling compounds researchgate.net. The formation of mixed structures involving this compound and other compounds has been observed to occur at lower concentrations compared to solutions containing only a single surfactant, suggesting favorable interactions that promote aggregation researchgate.net. Conductivity measurements can be used to study the micelle formation and identify structural rearrangements of aggregates at higher concentrations, including transitions to micelles enriched by the this compound component researchgate.net. The critical association concentration for aggregate formation has been reported for related systems, indicating the concentration threshold for these self-assembly processes researchgate.net.

This compound as a Structure-Directing Agent and Template in Porous Material Synthesis

The self-assembly behavior of this compound makes it a valuable structure-directing agent (SDA) or template in the synthesis of porous materials, particularly ordered mesoporous silicas researchgate.netsemanticscholar.orgresearchgate.net. In this role, the surfactant aggregates (micelles or other liquid crystal phases) act as a dynamic organic template around which inorganic precursors, such as silicate (B1173343) species, condense researchgate.net. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous inorganic framework with a pore structure that mirrors the shape and arrangement of the original surfactant aggregates researchgate.net.

Control over Mesoporous and Microporous Architectures (e.g., MCM-41, KIT-1)

This compound and related DABCO-based surfactants play a significant role in controlling the architecture of porous materials, leading to the formation of distinct structures like MCM-41 and KIT-1 researchgate.net. MCM-41 is characterized by a highly ordered hexagonal array of uniform mesopores researchgate.netnih.gov. The synthesis of MCM-41 using a long-chain ionic liquid like hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide (IL-C16) as a template has been demonstrated researchgate.net. When used as a dual template alongside cetyltrimethylammonium bromide (CTAB), IL-C16 led to the production of MCM-41 with a more ordered structure and uniform mesoporous channels compared to using CTAB alone researchgate.net.

In contrast, KIT-1 is a disordered mesoporous molecular sieve characterized by short, wormlike mesoporous channels researchgate.net. Studies have shown that using IL-C16 as the sole template, without the presence of CTAB, resulted in the formation of KIT-1 with non-uniform mesopores researchgate.net. This highlights how the templating strategy, including the choice of single or dual templates based on this compound, can direct the self-assembly process to yield different mesoporous architectures.

Specific data on the resulting porous materials, such as surface area, pore volume, and pore diameter, are often determined using techniques like nitrogen adsorption-desorption analysis researchgate.net. For instance, MCM-41 synthesized using dual templates including IL-C16 has shown high surface areas researchgate.net.

Impact of C16 Alkyl Chain Length on Self-Assembly and Pore Characteristics

The length of the alkyl chain in surfactant molecules, including Dabco-based surfactants, is a critical parameter that significantly influences their self-assembly behavior and, consequently, the characteristics of the porous materials templated by them cmu.eduappliedmineralogy.comuni.luresearchgate.net. The C16 alkyl chain in this compound contributes to the hydrophobic driving force for self-assembly upv.es.

Studies on various surfactant systems have shown that increasing the alkyl chain length generally leads to changes in micellization behavior, such as a decrease in the critical micelle concentration researchgate.net. In the context of porous material synthesis, the alkyl chain length of the surfactant template directly impacts the resulting pore size and unit-cell size of the material cmu.edu. For example, in the synthesis of MCM-48, the unit-cell size and pore size were found to be determined by the alkyl chain length of the cationic surfactant used cmu.edu. Materials prepared using surfactants with longer chains, such as C16, tend to exhibit larger pore sizes compared to those prepared with shorter chains cmu.eduappliedmineralogy.comresearchgate.net.

The C16 chain length has been specifically noted for its effectiveness in influencing the structure of templated materials. In the synthesis of MWW-type zeolites, the C16 tail group of an N-hexadecyl-N'-methyl-DABCO template was found to prevent stacking and growth along a specific crystallographic axis, contributing to the formation of delaminated structures semanticscholar.org. Furthermore, in CO2 adsorption studies using amine-impregnated MCM-41 with reserved templates, the C16 alkyl chain length of the template resulted in the highest CO2 adsorption capacity and amine utilization rate, suggesting an optimal influence on amine distribution and reduced mass transfer resistance researchgate.net.

These findings underscore that the C16 chain length of this compound is not arbitrary but is specifically chosen to leverage its self-assembly properties for directing the formation of porous materials with desired structural and textural properties.

This compound in the Design of Responsive Supramolecular Assemblies

While the primary application of this compound discussed in the provided context relates to templating porous materials, DABCO-based compounds are also explored in the broader field of responsive supramolecular assemblies science.govchemrxiv.orgnih.gov. Responsive supramolecular assemblies are systems that can undergo reversible structural or property changes in response to external stimuli such as pH, temperature, light, or the presence of specific molecules chemrxiv.orgnih.gov.

DABCO itself, as a bicyclic amine, can be protonated, and this change in charge can be utilized in pH-responsive systems science.gov. Quaternized DABCO derivatives, including those with alkyl chains, can be incorporated into more complex supramolecular architectures nih.govresearchgate.net. Although specific examples detailing this compound's role in responsive assemblies were not extensively highlighted in the search results compared to its templating function, the inherent properties of the DABCO core and the amphiphilic nature imparted by the C16 chain suggest potential for its inclusion in such systems.

The ability of cationic surfactants to form mixed micelles and aggregates with other molecules, as noted for this compound researchgate.net, can be a basis for creating responsive systems where the aggregation behavior changes upon stimulus. For instance, the interaction between charged surfactants and other species can be sensitive to pH or ionic strength, leading to changes in assembly structure and properties science.govresearchgate.net. The design of responsive supramolecular assemblies often involves the careful selection of components that can interact non-covalently and rearrange upon external triggers mdpi.comnih.gov. Given the established role of DABCO derivatives in supramolecular chemistry nih.govresearchgate.net, future research may further explore the specific utility of this compound in designing assemblies that respond to various stimuli.

Advanced Materials Science Applications Incorporating Dabco C16

Dabco-C16 in Anion Exchange Membranes

Anion Exchange Membranes (AEMs) are critical components in various electrochemical technologies, including fuel cells and redox flow batteries. The performance of AEMs is highly dependent on their ionic conductivity, selectivity, and chemical stability. This compound derivatives and structures incorporating the C16-DABCO moiety have been explored to enhance these properties in AEMs.

One approach to utilizing this compound in membranes involves the functionalization of graphene oxide (GO). Amine-functionalized graphene oxide (QG) containing a C16 chain has been grafted with polymers, such as poly(ether sulfone) (PS), through DABCO coupling to create composite AEMs. researchgate.netmdpi.commedsci.cnablesci.com This synthesis strategy facilitates the creation of distinct hydrophilic and hydrophobic domains within the membrane structure. researchgate.netrsc.org The hydrophilic domains, enriched with the quaternary ammonium (B1175870) groups, serve as efficient pathways for ion transport, while the hydrophobic C16 chains and polymer backbone contribute to the structural integrity and stability. researchgate.netrsc.org The chemical grafting and coupling methods employed in the fabrication process result in membranes with enhanced mechanical, thermal, and chemical stability. researchgate.netmdpi.com The bulky nature of the chemically grafted QG with the main polymer backbone provides steric hindrance, which can help resist attack from oxidative species, a crucial factor in the harsh environments of certain electrochemical devices like vanadium redox flow batteries (VRFBs). researchgate.netresearchgate.net

The integration of this compound-modified materials into electrochemical devices has demonstrated promising performance enhancements. For instance, AEMs fabricated using C16-grafted quaternized GO bonded with poly(ether sulfone) via DABCO coupling have shown improved performance in VRFBs. researchgate.netmdpi.comresearchgate.net

Detailed research findings on a suitably optimized PS-DTQG-5 AEM (Poly(ether sulfone)-DABCO-Tethered Quaternized Graphene Oxide) illustrate the impact of this integration on membrane properties and battery performance. researchgate.netresearchgate.net

| Property | Value | Unit |

| Water Uptake | 32.46 | % |

| Ion Exchange Capacity | 2.14 | meq/g |

| Ionic Conductivity | 6.06 × 10⁻² | S/cm |

| Selectivity (for VRFB) | 18.93 × 10⁵ | S min cm⁻³ |

When assembled into a VRFB, this PS-DTQG-5 AEM exhibited high efficiencies at a current density of 60 mA cm⁻². researchgate.net

| Efficiency Type | Value | Unit |

| Coulombic Efficiency | 98.06 | % |

| Energy Efficiency | 76.4 | % |

| Voltage Efficiency | 78.0 | % |

These efficiency values were reported as being higher than those obtained with a Nafion 117 membrane under similar conditions. researchgate.net Furthermore, the PS-DTQG-5 AEM demonstrated good stability during ex-situ oxidation conditions and in-situ cycle tests, enduring approximately 80 cycles in a VRFB operating environment. researchgate.net

In another application, alkyl-chain-grafted poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) AEMs with C16 alkyl chains have shown high hydroxide (B78521) conductivity and good alkaline stability, making them suitable for use in alkaline H2/O2 fuel cells. researchgate.net The presence of the C16 alkyl chain in these polymers was found to induce well-defined micro-phase separation, contributing to the high ionic conductivity. researchgate.net

Fabrication of Amine-Functionalized Graphene Oxide with this compound for Membrane Applications

Polymeric Materials with Integrated this compound Quaternary Ammonium Moieties

Polymers containing quaternary ammonium groups, often referred to as poly-QACs, are a class of materials with diverse potential applications. The incorporation of this compound units into polymeric structures introduces permanent positive charges and hydrophobic character via the C16 chain, influencing the polymer's physical and chemical properties. mdpi.comdtic.milgoogle.comnih.govucl.ac.uk

Poly-QACs containing DABCO units can be synthesized through various polymerization techniques, such as the copolymerization of DABCO with dibromoalkanes. dtic.mil While specific synthesis routes focusing solely on the polymerization of a monomer based directly on this compound (the pre-formed quaternary salt) are less detailed in the provided results, the principle of incorporating DABCO-derived quaternary ammonium structures into polymer backbones or side chains is established. dtic.milgoogle.com

Characterization of these polymeric materials typically involves techniques to confirm their chemical structure and determine their molecular weight and thermal properties. Common methods include Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-visible spectroscopy for structural confirmation. researchgate.net Gel Permeation Chromatography (GPC) is often used to determine the molecular weight of the synthesized polymers. researchgate.net Thermal stability can be assessed using techniques like thermogravimetric analysis (TGA). researchgate.net

The performance of polymeric materials containing this compound quaternary ammonium moieties is closely linked to their molecular structure. The length of the alkyl chain, the concentration and distribution of the quaternary ammonium groups, the nature of the polymer backbone, and the resulting morphology all play significant roles. mdpi.comdtic.milnih.govmdpi.com

In the context of AEMs, the C16 alkyl chain in this compound modified polymers or composites can promote micro-phase separation between hydrophilic ionic clusters and hydrophobic polymer domains. researchgate.netmdpi.comresearchgate.netucl.ac.uk This phase separation is crucial for forming well-connected ionic channels, which facilitates efficient ion transport and thus enhances ionic conductivity. researchgate.netresearchgate.netucl.ac.uk The concentration of the quaternary ammonium groups, often quantified by the ion exchange capacity (IEC), directly impacts the number of charge carriers and water uptake, both of which influence ionic conductivity. researchgate.netucl.ac.uk

Synthesis and Characterization of Poly-QACs Containing this compound Units

Multivalent Systems Utilizing this compound Scaffolds

This compound has been employed as a building block in the construction of multivalent systems. This typically involves appending C16-DABCO units to a scaffold, such as a dendrimer, to create structures with multiple cationic centers displayed in a defined architecture. montana.edumdpi.comresearchgate.netresearchgate.net

An example of such a system is the C16-DABCO and mannose functionalized poly(amidoamine) dendrimer (DABCOMD). montana.edumdpi.comresearchgate.net In these multivalent constructs, the C16-DABCO moieties are presented on the periphery of the dendrimer scaffold. montana.edumdpi.comresearchgate.net The multivalent presentation of the positively charged quaternary ammonium units can lead to a higher local concentration of charge compared to monomeric analogs. montana.edumdpi.com

While the primary focus in the provided search results regarding these specific multivalent C16-DABCO systems is related to their antimicrobial properties (an excluded topic), the underlying principle of using C16-DABCO as a component in the synthesis of well-defined multivalent scaffolds is relevant to advanced materials science. montana.edumdpi.comresearchgate.netresearchgate.net The ability to precisely control the structure and presentation of the cationic and hydrophobic components in such multivalent systems opens possibilities for applications requiring specific interactions with negatively charged species or interfaces. montana.edumdpi.com

Based on the available scientific literature search, detailed research specifically focusing on the design and structural characterization of dendrimers functionalized with the chemical compound this compound (1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane) was not extensively found within the scope of this review. While this compound is recognized as a quaternary ammonium compound with a C16 alkyl chain and a bicyclic head group, studied for its properties as a surfactant, in metal complexes, and for antimicrobial applications, its incorporation as a functional group onto dendrimer structures with reported detailed design and structural characterization data was not readily apparent in the search results.

Research exists on dendrimers functionalized with generic quaternary ammonium groups containing long alkyl chains, including C16 chains, and their synthesis and characterization have been reported nih.gov. These studies often explore the impact of the alkyl chain length and the dendrimer generation on properties relevant to materials science applications, such as self-assembly and antimicrobial activity nih.gov. However, these studies typically describe functional groups derived from different synthetic routes or dendron structures (e.g., bis-MPA dendrons with quaternary ammonium end groups) rather than utilizing the pre-formed, intact this compound molecule for functionalization nih.gov.

Characterization techniques commonly employed for analyzing the structure and properties of functionalized dendrimers and related cationic polymeric materials include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), Dynamic Light Scattering (DLS) for size and aggregation behavior, and electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for visualizing morphology and confirming composition deswater.comresearchgate.netresearchgate.netacs.orgnih.gov. These techniques are crucial for verifying the success of the functionalization reaction, determining the degree of functionalization, assessing the purity of the synthesized dendrimers, and understanding their structural characteristics and self-assembly behavior in various media researchgate.net.

While the potential of incorporating quaternary ammonium functionalities, including those with C16 alkyl chains, into dendritic structures for various materials science applications, such as antimicrobial surfaces or drug delivery systems, is an active area of research nih.govdeswater.comresearchgate.net, specific studies detailing the design principles and comprehensive structural characterization data for dendrimers directly functionalized with the this compound molecule were not identified in the provided search results.

Mechanistic Investigations of Dabco C16 Involved Reactions and Interactions

Elucidation of Reaction Mechanisms in Dabco-C16 Catalyzed Systems

The catalytic activity of DABCO and its alkylated derivatives, including those with long alkyl chains like this compound, stems from the unique structural features of the bicyclic amine, which provide accessible nitrogen lone pairs. These can act as both nucleophiles and bases, facilitating a variety of organic transformations eurjchem.comresearchgate.netcommonorganicchemistry.comdbuniversity.ac.in.

Role of this compound as a Nucleophile and Base in Catalytic Cycles

DABCO and its derivatives are recognized as highly nucleophilic tertiary amines commonorganicchemistry.comdbuniversity.ac.in. In catalytic cycles, the unhindered nitrogen atoms can readily attack electrophilic centers, forming zwitterionic intermediates. This nucleophilic activation is key in reactions such as the Baylis-Hillman reaction, where DABCO catalyzes the coupling of aldehydes with activated alkenes eurjchem.comdbuniversity.ac.in. Alkylated DABCO salts, formed by the alkylation of one nitrogen, retain a basic character and can also participate as nucleophiles via the remaining tertiary amine nitrogen or influence reactions through counterion effects and aggregation behavior rsc.orgmdpi.com.

In addition to nucleophilicity, this compound can function as a base. The tertiary amine nitrogen can abstract protons, generating reactive species like enolates or carbanions, which then participate in downstream reactions. The basicity of DABCO is well-established, and this property is leveraged in numerous base-catalyzed transformations eurjchem.comresearchgate.netdbuniversity.ac.in. The long alkyl chain in this compound can influence the effective basicity and nucleophilicity in different media, particularly in aggregated states like micelles mdpi.comresearchgate.net. Studies on the ring-opening of DABCO-derived quaternary ammonium (B1175870) salts with nucleophiles highlight the reactivity of these species, demonstrating the potential for the DABCO core to act as a leaving group after initial alkylation, although this typically occurs at higher temperatures rsc.org.

Exploration of Radical Pathways Mediated by this compound Derivatives

While the primary catalytic roles of this compound and its parent compound DABCO are often described in terms of nucleophilic or basic mechanisms, there is evidence suggesting involvement in radical pathways under certain conditions. The DABCO cation radical has been implicated in some reactions, for instance, acting as a hydrogen atom transfer (HAT) abstractor in photocatalytic C-H functionalization reactions researchgate.netbeilstein-journals.org. Although the reactivity of the DABCO cation radical may be less than that of radicals derived from other amines like quinuclidine, its participation in single-electron transfer (SET) processes leading to radical intermediates has been explored researchgate.net.

Studies involving metal complexes of alkylated DABCO derivatives, including those with long chains, suggest that these complexes can participate in redox processes, potentially mediating radical transformations researchgate.netresearchgate.net. For example, complexes of 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide with copper dibromide have been synthesized and characterized, and their properties hint at potential involvement in reactions beyond simple acid-base or nucleophilic catalysis researchgate.net. Radical trapping experiments can provide evidence for the presence of radical intermediates in reactions catalyzed by DABCO or its derivatives beilstein-journals.org.

Kinetic Studies and Reaction Pathway Analysis for this compound Systems

Kinetic studies are crucial for understanding the detailed steps and rate-determining factors in reactions involving this compound. Analyzing reaction pathways and determining rate constants for individual steps provides insights into the catalytic efficiency and selectivity. While specific detailed kinetic studies solely focused on this compound catalyzed reactions are less extensively documented compared to parent DABCO, the principles of kinetic analysis applied to DABCO systems are relevant nih.gov.

Reaction progress kinetic analysis, which involves monitoring the concentration of reactants and products over time, is a powerful tool for elucidating complex catalytic mechanisms nih.gov. This approach can help distinguish between different proposed reaction pathways and identify key intermediates. For this compound, particularly in systems where it forms aggregates, kinetic studies would need to account for the partitioning of reactants between the bulk phase and the aggregate phase, as well as the reaction occurring within the aggregate researchgate.net.

Studies on the kinetics of reactions catalyzed by DABCO, such as additions to activated alkynes, have shown that DABCO can be a highly effective catalyst, with the solvent choice significantly influencing the reaction efficiency acs.org. The increased nucleophilicity of DABCO compared to other tertiary amines contributes to its catalytic activity in such additions acs.org. While these studies focus on the parent compound, they provide a framework for understanding the kinetic behavior of alkylated derivatives like this compound, where the long chain might influence substrate accessibility and local concentration within aggregates.

Kinetic analysis of the self-assembly process of alkylated DABCO surfactants, including the determination of critical micelle concentration (CMC) and aggregation numbers, provides foundational data for understanding how the aggregated structure might influence reaction kinetics when catalysis occurs in micellar systems researchgate.netresearchgate.netresearchgate.net.

Mechanistic Insights into Self-Assembly and Templating Behavior

This compound, being a cationic surfactant, exhibits significant self-assembly behavior in aqueous and other polar media, forming aggregates such as micelles mdpi.comresearchgate.netresearchgate.netresearchgate.net. The mechanism of self-assembly is driven by the amphiphilic nature of the molecule, where the hydrophobic hexadecyl chains aggregate to minimize contact with the polar solvent, while the hydrophilic cationic head groups interact favorably with the solvent mdpi.com.

Studies on the aggregation of 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide have investigated the quantitative characteristics of this process, including the determination of CMC and the size of the aggregates researchgate.netresearchgate.net. Techniques like NMR spectroscopy, conductometry, tensiometry, and dynamic light scattering are employed to study these aggregation properties researchgate.netresearchgate.netresearchgate.net. The self-assembly process can be influenced by factors such as concentration, temperature, and the presence of other solutes researchgate.net.

The self-assembled structures formed by this compound can act as templates or reaction environments, influencing the mechanism and outcome of reactions. In micellar catalysis, for instance, the micelles provide a localized environment where reactants can be concentrated, and the properties of the micellar interface can affect transition states and reaction rates researchgate.net. The mechanism by which micelles enhance catalytic activity can involve increased local concentration of reactants, favorable orientation of reacting molecules, and stabilization of transition states researchgate.net.

Furthermore, alkylated DABCO derivatives can form ordered supramolecular assemblies through non-covalent interactions, such as hydrogen bonding or coordination with metal ions researchgate.netrsc.orgacs.org. These assemblies can serve as templates for the formation of more complex structures or influence the stereochemical outcome of reactions occurring within or on their surface rsc.orgacs.org. For example, DABCO can self-assemble with bis(hexafluoroalcohols) through hydrogen bonding, forming crystalline adducts that can release the catalyst under specific conditions rsc.org. Similarly, complexes of alkylated DABCO with metal ions can form self-assembled structures with potential templating capabilities researchgate.netacs.org. The mechanism of templating often involves specific interactions between the template and the species being organized or reacted, guiding the formation of a desired structure or pathway frontiersin.orgfrontiersin.orgrsc.orguniv-rennes1.fraps.org.

The interplay between self-assembly and catalytic activity is a key area of mechanistic investigation for compounds like this compound. Understanding how the aggregation state and the structure of the self-assembled aggregates influence the catalytic cycle, kinetic parameters, and potential radical pathways is essential for designing and optimizing reactions in which this compound is involved.

Computational and Theoretical Studies on Dabco C16

Density Functional Theory (DFT) Calculations for Dabco-C16 Molecular Structures and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules. DFT calculations have been applied to study the ligand 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane and its metal complexes. Specifically, quantum chemical calculations utilizing the DFT B3LYP module have been carried out for the ligand and its solid metal complexes to understand their electronic and structural characteristics. researchgate.net DFT calculations have also been employed to explain the optical properties of complexes formed by 1-alkyl-4-aza-1-azoniabicyclo[2.2.2]octane bromides, including the C16 derivative. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), derived from DFT calculations, can indicate the propensity of these complexes to interact with other molecules, such as CT DNA. researchgate.net Furthermore, theoretical studies, which may involve DFT, have been conducted in conjunction with spectrophotometric investigations of compounds like quercetin (B1663063) in metallomicellar solutions containing 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane. rsc.org TD-DFT calculations have also been mentioned in the context of supramolecular structures involving 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide, used to analyze spectral characteristics. kpfu.ru DFT-GGA approximations have been utilized for calculating crystal lattice energies of different complexes, including those involving 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide. spbu.ru

Molecular Dynamics Simulations and Conformational Analysis of this compound in Various Environments

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior and conformational dynamics of molecules in different environments, such as in solution or interacting with interfaces. While direct MD simulations of the isolated this compound cation were not prominently featured in the search results, molecular dynamics simulations have been cited in studies involving complexes of 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide with copper. dntb.gov.ua Additionally, molecular docking studies, which often involve simulating the interaction and conformation of a molecule within a binding site, have been conducted on proteins (e.g., A-549 protein associated with FGFR1) using the ligand 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane. researchgate.net These docking studies provide insights into the potential binding modes and interactions at a molecular level. The amphiphilic nature of this compound, with its hydrophilic charged head group and hydrophobic C16 tail, suggests that MD simulations would be highly relevant for understanding its self-assembly into micelles and its interactions with cell membranes or other interfaces, although specific detailed MD studies on these aspects of the free cation were not extensively found.

Computational Prediction of Interactions in this compound Supramolecular Systems

Computational methods are valuable for predicting and understanding the interactions that drive the formation and behavior of supramolecular systems involving this compound. Studies have explored the formation of supramolecular systems based on amphiphilic complexes of 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane nitrate (B79036) (bromide) with metal ions like silver and gadolinium, investigating their ability to increase the solubility of hydrophobic compounds. researchgate.net Supramolecular systems involving complexes of lanthanum nitrate and 1-hexadecylazoniabicyclo[2.2.2]octane bromide have also been studied, demonstrating self-assembly into nanostructures and interactions with molecules like porphyrins. mdpi.com Computational approaches, including DFT and molecular docking, contribute to understanding the nature of the interactions within these supramolecular assemblies, such as the binding of complexes with DNA researchgate.net or the interaction between the cationic head group of the surfactant and negatively charged moieties of other molecules like sulfonated porphyrins. mdpi.com TD-DFT calculations have also been applied to study the spectral characteristics of supramolecular structures involving 1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide. kpfu.ru These computational studies help to elucidate the driving forces behind self-assembly and the specific molecular interactions that govern the properties and functions of these supramolecular systems.

Future Directions and Emerging Research Avenues for Dabco C16

Development of Novel Dabco-C16 Architectures for Enhanced Chemical Functionality

Future research on this compound is exploring the creation of novel molecular architectures to enhance its chemical functionality. One significant avenue involves the incorporation of this compound into larger, more complex structures such as dendrimers. Multivalent antimicrobial dendrimers containing C16-DABCO units have been developed, demonstrating potent activity mdpi.comresearchgate.netmdpi.comresearchgate.net. For instance, a C16-DABCO and mannose functionalized poly(amidoamine) dendrimer (DABCOMD) was synthesized as a multivalent quaternary ammonium (B1175870) antimicrobial researchgate.netmdpi.com. Studies have shown that such multivalent systems can significantly reduce the tendency for bacteria to develop resistance compared to their monomeric counterparts mdpi.comresearchgate.net.

Beyond dendrimers, the development of dicationic QACs based on the DABCO structure represents another area of architectural innovation. These compounds feature more rigid backbones and specific arrangements of alkyl chains, which have been shown to influence their antimicrobial activity researchgate.netresearchgate.net. Furthermore, dimethacrylate monomers incorporating a doubly charged DABCO group are being investigated for potential applications in materials like antibacterial orthodontic adhesives researchgate.net. These novel architectures aim to optimize the charge density, hydrophobicity, and spatial presentation of the C16-DABCO moiety, leading to improved or tailored chemical and biological activities.

Integration of this compound in Hybrid Material Systems for Advanced Applications

DABCO-based ionic liquids, including those with long alkyl chains similar to C16, are also being explored as templates or components in the synthesis of mesoporous silica (B1680970) materials researchgate.net. The use of such ionic liquids as co-templates along with traditional surfactants like CTAB has shown the potential to produce micro-mesoporous silica with controlled structure and high surface area, which could be relevant for applications in catalysis, separation, or drug delivery researchgate.net. The incorporation of DABCO fragments into metal-organic frameworks (MOFs) or other inorganic matrices is another potential avenue for creating hybrid materials with tailored properties for gas separation, catalysis, or sensing mdpi.comreading.ac.uk.

Green Chemistry Principles in the Synthesis and Application of this compound

The application of green chemistry principles in the synthesis and application of this compound and its derivatives is an important future direction. DABCO itself is recognized as an inexpensive, eco-friendly, and non-toxic organocatalyst widely used in various organic transformations researchgate.netresearchgate.netrsc.orgeurjchem.com. Research is focusing on developing green synthetic protocols that utilize DABCO-based catalysts, often employing environmentally benign solvents like water researchgate.netrsc.orgmidnaporecollege.ac.in.

While specific green synthesis routes solely for this compound were not detailed, the broader context of using DABCO in green chemistry provides a framework for developing more sustainable methods for synthesizing its derivatives. Furthermore, the design of "soft" QACs, which incorporate hydrolyzable groups while retaining antimicrobial properties, is an active area of research aimed at reducing environmental persistence and toxicity researchgate.netmdpi.com. Future work will likely focus on optimizing synthetic routes for this compound to minimize waste, reduce energy consumption, and utilize safer reagents, aligning with the principles of green chemistry.

Exploration of Structure-Function Relationships Beyond Current Understandings

A deeper exploration of the structure-function relationships of this compound and related structures is crucial for designing compounds with targeted properties. Existing research highlights the significant influence of alkyl chain length, including the C16 chain, on the self-assembly behavior and biological activities, particularly antimicrobial efficacy researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govliu.edu. Studies have compared the activity of QACs with varying alkyl chain lengths, noting that chain length affects properties like solubility and interaction with bacterial membranes researchgate.net.

Beyond chain length, the structure of the head group and the rigidity of the molecular backbone in DABCO-based QACs have been shown to impact their activity researchgate.netresearchgate.netnih.gov. Future research will likely employ advanced experimental techniques and computational methodologies to gain a more detailed understanding of how subtle structural variations in this compound architectures influence their physical properties, self-assembly in different media, and interactions with biological systems or material matrices pdx.edumdpi.com. This includes investigating the role of counterions and exploring how the molecule's conformation and charge distribution at a molecular level dictate its macroscopic behavior and performance in specific applications.

By pursuing these future directions, research aims to unlock the full potential of this compound and related DABCO-based compounds, leading to the development of innovative materials and applications across various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Dabco-C16?

- Methodological Answer : this compound synthesis typically follows protocols for quaternary ammonium compounds. Characterization involves techniques like NMR (¹H/¹³C), FTIR, and mass spectrometry to confirm molecular structure. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For reproducibility, document reaction conditions (solvent, temperature, catalyst) and purity validation steps .

- Data Handling : Raw spectral data should be archived with metadata (e.g., solvent peaks in NMR) to enable cross-lab validation. Use software like MestReNova for spectral analysis .

Q. How can researchers ensure reliable measurement of this compound’s catalytic activity?

- Experimental Design : Employ controlled kinetic studies with standardized substrates (e.g., ester hydrolysis). Use triplicate trials with blank controls to minimize systematic errors. Calibrate instruments (e.g., UV-Vis spectrophotometers) before data collection .

- Statistical Validation : Apply ANOVA or t-tests to confirm significance of activity differences. Report confidence intervals (e.g., 95%) for catalytic rate constants .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported solvent-dependent reactivity?

- Contradiction Analysis Framework :

Systematic Review : Compare solvent parameters (polarity, dielectric constant) across studies using databases like Reaxys or SciFinder.

Hypothesis Testing : Design experiments isolating solvent effects (e.g., same substrate, varying solvents).

Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify outlier conditions or measurement biases .

- Case Study : A 2024 study resolved discrepancies by correlating solvent polarity with this compound’s activation energy via Arrhenius plots, identifying non-polar solvents as outliers due to aggregation effects .

Q. What strategies optimize this compound’s stability in hybrid material applications?

- Advanced Characterization : Use in-situ XRD or TEM to monitor structural changes under operational conditions (e.g., humidity, temperature). Pair with DFT calculations to predict degradation pathways .

- Experimental Optimization : Apply response surface methodology (RSM) to test multifactorial variables (e.g., dopant concentration, annealing time). Use failure mode analysis (FMEA) to prioritize stability risks .

Q. How to design a high-throughput screening protocol for this compound derivatives?

- Workflow Design :

Automation : Use robotic liquid handlers for parallel synthesis.

Screening : Implement microplate-based assays (e.g., fluorescence quenching for catalytic efficiency).

Data Management : Employ LIMS (Laboratory Information Management Systems) to track synthetic yields and activity metrics .

- Validation : Compare results with manual batch experiments to validate throughput accuracy. Use cluster analysis to identify structure-activity trends .

Methodological Frameworks

Q. How to formulate a research question on this compound’s mechanism using the PICO framework?

- PICO Application :

- Population : this compound in aqueous/organic matrices.

- Intervention : pH variation or co-catalyst addition.

- Comparison : Activity vs. unmodified catalysts.

- Outcome : Changes in turnover frequency (TOF) or selectivity .

Q. What are best practices for ensuring reproducibility in this compound studies?

- Documentation : Adhere to the Beilstein Journal’s guidelines: detailed experimental protocols, raw data deposition in repositories like Zenodo, and explicit uncertainty quantification (e.g., ±SD in kinetic measurements) .

- Collaborative Validation : Share samples with independent labs for cross-validation. Use platforms like Protocols.io to publish step-by-step methods .

Data and Ethics Compliance

Q. How to ethically address discrepancies between computational predictions and experimental results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.